5-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide
Overview
Description
5-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been shown to have promising therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mechanism of Action
5-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide exerts its therapeutic effects by inhibiting HDACs, which are enzymes that remove acetyl groups from histone proteins and other non-histone proteins. This leads to the accumulation of acetylated proteins, which can alter gene expression and cellular signaling pathways. This compound specifically targets HDAC1, HDAC2, and HDAC3, which are overexpressed in many diseases. By inhibiting these HDACs, this compound can induce chromatin remodeling, alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation, and modulate the activity of transcription factors and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It can induce the acetylation of histone proteins, which can alter chromatin structure and gene expression. It can also induce the acetylation of non-histone proteins, such as transcription factors, chaperones, and cytoskeletal proteins, which can affect their activity and stability. This compound has been shown to inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines and chemokines, and improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
5-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide has several advantages for lab experiments. It is a highly specific and potent HDAC inhibitor, which allows for the selective modulation of HDAC activity. It has been extensively studied in various disease models, which provides a wealth of information on its mechanism of action and therapeutic potential. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. It can also have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 5-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide. One direction is to investigate its potential use in combination with other drugs or therapies for enhanced therapeutic effects. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, more research is needed to understand the long-term effects and safety of this compound in humans, as well as its potential use in other diseases beyond cancer, neurodegenerative disorders, and inflammatory conditions.
Scientific Research Applications
5-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide has been extensively studied for its potential therapeutic effects in various diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, cell cycle arrest, and differentiation. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory conditions, it has been shown to suppress the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
5-methyl-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-5-3-4-12-20(13)25(22,23)16-9-7-15(8-10-16)19-18(21)17-11-6-14(2)24-17/h6-11,13H,3-5,12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMXSYUWCIYWCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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